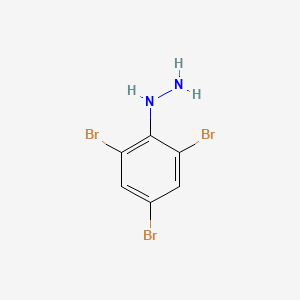

(2,4,6-Tribromophenyl)hydrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2,4,6-tribromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLAOGVNASYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NN)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507573 | |

| Record name | (2,4,6-Tribromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52722-79-9 | |

| Record name | (2,4,6-Tribromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Contemporary Organic Synthesis Methodologies

The strategic importance of (2,4,6-Tribromophenyl)hydrazine in modern organic synthesis stems from its dual functionality. It serves as a classical reagent for constructing heterocyclic scaffolds and as a versatile partner in modern cross-coupling reactions.

The most prominent application of this compound is in the Fischer indole (B1671886) synthesis , a powerful and long-standing method for creating indole rings. wikipedia.orgbyjus.com In this reaction, this compound is condensed with an aldehyde or ketone under acidic conditions. thermofisher.com The resulting hydrazone undergoes a byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization to form a highly substituted indole. byjus.com The use of the 2,4,6-tribrominated starting material typically leads to the formation of 4,6-dibromoindoles, which are valuable intermediates for pharmaceuticals and agrochemicals. nih.gov

Furthermore, the three bromine atoms on the phenyl ring act as synthetic handles for various palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. More recently, a paradigm shift has seen arylhydrazines themselves employed as arylating agents in denitrogenative cross-coupling reactions. nih.gov In these transformations, the C-N bond of the hydrazine (B178648) is cleaved, and the aryl group is transferred, with the only byproducts being nitrogen gas and water, aligning with the principles of green chemistry. nih.gov This dual reactivity—as both a precursor to heterocycles and a versatile coupling partner—secures its role as a significant tool for synthetic chemists.

Historical Context and Evolution of Research Trajectories

The research trajectory of (2,4,6-Tribromophenyl)hydrazine is intrinsically linked to the broader history of phenylhydrazine (B124118) chemistry, which began with the discovery of its parent compound, phenylhydrazine, by Hermann Emil Fischer in the late 19th century. This discovery rapidly led to the development of the Fischer indole (B1671886) synthesis in 1883, a reaction that has remained one of the most important methods for indole preparation for over a century. thermofisher.comnih.gov

The synthesis of halogenated phenylhydrazines like the 2,4,6-tribromo derivative followed a well-established chemical pathway. The conventional method involves the diazotization of the corresponding aniline (B41778)—in this case, 2,4,6-tribromoaniline (B120722)—to form a diazonium salt. google.com This intermediate is then reduced, typically with an alkali sulfite, to yield the target phenylhydrazine. google.com

Early research focused almost exclusively on the utility of such compounds in the Fischer indole synthesis and for the preparation of other simple heterocyclic systems. The evolution of research has been driven by the advent of new synthetic methodologies. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century provided a new context for using polyhalogenated compounds. More recently, in the 21st century, research has shifted towards employing arylhydrazines in novel capacities, such as electrophilic partners in denitrogenative coupling reactions and as substrates in photoredox catalysis, reflecting a continuous effort to expand the synthetic utility of this classic reagent class. nih.govbohrium.com

Overview of Current Research Frontiers

Current research involving (2,4,6-Tribromophenyl)hydrazine and related compounds is focused on harnessing its unique reactivity for sophisticated molecular construction and exploring novel reaction pathways.

A significant frontier is the development of advanced and sustainable coupling strategies . Researchers are actively exploring the use of arylhydrazines as environmentally friendly arylating agents to replace traditional organometallic reagents or aryl halides. nih.govresearchgate.net These denitrogenative cross-coupling reactions are being expanded to form a wide array of C-C and C-X (where X is N, S, P) bonds. bohrium.com

Another burgeoning area is the use of phenylhydrazines in photo-induced chemical transformations . Photoredox catalysis offers a means to generate radical intermediates under exceptionally mild conditions, often without the need for transition metals. mdpi.com Phenylhydrazine (B124118) has been shown to participate in photoredox catalytic cycles for the formation of various chemical bonds, representing a sustainable and efficient synthetic approach. bohrium.comresearchgate.net This opens the possibility for using this compound in light-mediated reactions to create complex molecules with high functional group tolerance.

Finally, the compound remains a key starting material for the synthesis of complex, poly-substituted heterocyclic compounds . The resulting 4,6-dibromoindoles or other heterocycles like 1,2,4-triazines serve as platforms for creating novel bioactive molecules for medicinal chemistry or advanced materials with specific electronic or optical properties. nih.govresearchgate.net The ability to further functionalize the bromo-substituents allows for the systematic modification of molecular properties, which is crucial in drug discovery and materials science.

The Chemistry of this compound: Synthesis and Derivatization

The compound this compound is a significant molecule in organic synthesis, serving as a precursor and intermediate in the creation of a variety of more complex structures. Its synthesis and subsequent modification are of considerable interest to chemists. This article explores the primary synthetic methodologies for obtaining this compound and the key techniques for its derivatization.

Advanced Spectroscopic and Crystallographic Structural Characterization

Vibrational Spectroscopy (FTIR) for Functional Group and Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the bond vibrations within a molecule. The FTIR spectrum of (2,4,6-Tribromophenyl)hydrazine, typically recorded using a KBr-pellet technique, reveals characteristic absorption bands that confirm its structure. nih.gov

Key vibrational frequencies and their assignments are detailed in the table below. The presence of N-H stretching vibrations is a clear indicator of the hydrazine (B178648) moiety. researchgate.netresearchgate.net Aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring, while the C-Br stretching frequency is characteristic of the bromo-substituents. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group/Bond |

| N-H Stretching | 3400-3200 | Hydrazine (-NH-NH₂) |

| Aromatic C-H Stretching | 3100-3000 | Phenyl Ring |

| C=C Stretching | 1600-1450 | Aromatic Ring |

| N-H Bending | 1650-1550 | Hydrazine (-NH-NH₂) |

| C-N Stretching | 1350-1250 | Aryl-Nitrogen Bond |

| C-Br Stretching | 700-500 | Carbon-Bromine Bond |

This table presents typical frequency ranges for the indicated functional groups and bonds, based on established spectroscopic data.

The analysis of the FTIR spectrum of this compound provides unambiguous evidence for the presence of all its key structural features. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the proton environments within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the hydrazine protons. chemicalbook.com

The protons of the hydrazine group (-NH and -NH₂) typically appear as broad signals due to rapid exchange and quadrupolar coupling with the adjacent nitrogen atoms. The chemical shift of these protons can be influenced by solvent and concentration. spectrabase.comresearchgate.net The aromatic region of the spectrum shows a singlet for the two equivalent aromatic protons, a consequence of the symmetrical substitution pattern on the phenyl ring. drugbank.comchemicalbook.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.5 | Singlet | C₃-H, C₅-H |

| Hydrazine-NH | Variable (broad) | Singlet | -NH- |

| Hydrazine-NH₂ | Variable (broad) | Singlet | -NH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are observed.

The spectrum will show distinct signals for the carbon atom attached to the hydrazine group (C-N), the carbon atoms bearing bromine atoms (C-Br), and the carbon atoms bonded to hydrogen (C-H). researchgate.net The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents. chemicalbook.comoc-praktikum.de

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C-N | ~145 | C₁ |

| C-Br | ~115 | C₂, C₄, C₆ |

| C-H | ~135 | C₃, C₅ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Specialized NMR Techniques (e.g., ¹⁴N NMR)

While ¹H and ¹³C NMR are standard techniques, ¹⁴N NMR spectroscopy can provide direct information about the nitrogen environments in this compound. huji.ac.il However, the quadrupolar nature of the ¹⁴N nucleus often leads to very broad signals, making interpretation challenging. nih.gov The chemical shifts in ¹⁴N NMR are highly sensitive to the electronic environment of the nitrogen atoms. One would expect two distinct signals for the two nitrogen atoms of the hydrazine moiety, though these may be difficult to resolve. huji.ac.il Advanced solid-state NMR techniques may be required for better resolution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically measured in a suitable solvent like ethanol (B145695) or methanol, shows absorption bands corresponding to π → π* and n → π* transitions. mdpi.com

The phenyl ring and the hydrazine group are the principal chromophores. The substitution of the phenyl ring with bromine atoms and the hydrazine group causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. rsc.orgresearchgate.net

| Transition Type | λₘₐₓ (nm) | Chromophore |

| π → π | ~210 | Phenyl Ring |

| π → π | ~260 | Phenyl Ring (substituted) |

| n → π* | ~350 | Hydrazine Group |

Note: The λₘₐₓ values are approximate and can be influenced by the solvent. researchgate.net

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular mass, confirming its elemental composition. nih.gov

The mass spectrum shows a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern provides further structural confirmation. nih.govuni.lu Common fragmentation pathways involve the loss of the hydrazine moiety, bromine atoms, and other small neutral molecules. libretexts.orgyoutube.commiamioh.edu

Key Fragmentation Peaks:

[M]⁺: The molecular ion peak, showing a characteristic isotopic pattern for three bromine atoms.

[M - NH₂]⁺: Loss of the terminal amino group.

[M - N₂H₃]⁺: Loss of the hydrazinyl radical.

[M - Br]⁺: Loss of a bromine atom.

[C₆H₂Br₂N]⁺: A fragment resulting from the loss of a bromine atom and the hydrazine group.

The analysis of these fragments helps to piece together the structure of the original molecule. nist.gov

X-ray Crystallography for Elucidating Solid-State Molecular Conformation and Packing

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state molecular conformation, bond lengths, bond angles, and crystal packing are not available.

The absence of a published crystal structure in resources such as the Cambridge Structural Database (CSD) prevents a detailed discussion based on experimental crystallographic findings. Typically, X-ray crystallography provides unequivocal proof of a molecule's three-dimensional arrangement in the solid state. For a molecule like this compound, such a study would reveal critical information about:

Molecular Conformation: The dihedral angle between the phenyl ring and the hydrazine moiety, as well as the geometry of the hydrazine group itself. Steric hindrance from the ortho-bromine substituents would likely influence the planarity of the molecule.

Bond Parameters: Precise measurements of C-Br, C-N, N-N, and C-C bond lengths and angles, which could be compared with theoretical calculations and data from structurally related compounds.

While experimental data is not available, theoretical modeling and comparison with crystallographically characterized related compounds can offer some insights. For instance, studies on other substituted phenylhydrazines often reveal complex networks of hydrogen bonds that are primary determinants of their crystal packing. In halogenated derivatives, the interplay between hydrogen bonding and halogen-halogen interactions becomes a key factor in the supramolecular assembly.

Without experimental crystallographic data, a comprehensive analysis of the solid-state structure of this compound remains speculative. Future crystallographic studies are necessary to provide the detailed structural information required for a complete understanding of its solid-state behavior.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry for investigating the electronic structure of molecules. DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. This approach is computationally more efficient than traditional ab initio methods, allowing for the study of larger and more complex molecules with considerable accuracy. nih.gov

For a molecule like (2,4,6-Tribromophenyl)hydrazine, DFT calculations are instrumental in determining its fundamental properties. TD-DFT is subsequently employed to investigate the molecule's excited states, providing insights into its electronic absorption spectra and optical properties. While extensive computational studies specifically detailing these calculations for this compound are not widely available in published literature, the following sections describe the standard theoretical framework and the types of results that such an analysis would yield.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds—particularly the C-N and N-N bonds of the hydrazine (B178648) moiety—a thorough conformational analysis is crucial. researchgate.net

This analysis involves systematically rotating the flexible dihedral angles to identify all possible low-energy conformers. ufms.br The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation. The results of such a study would typically be presented in a table listing key optimized geometric parameters (bond lengths, bond angles, and dihedral angles). Although specific optimized geometry data for this compound from peer-reviewed literature is not available, an example of what such a data table would look like is provided below.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These are representative values. Specific data from computational studies on this molecule are not available in the reviewed literature.)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-Br | ~1.89 - 1.91 | |

| C-N | ~1.40 | |

| N-N | ~1.43 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | ~120 |

| C-C-Br | ~119 - 121 | |

| C-C-N | ~121 | |

| C-N-N | ~118 | |

| Dihedral Angles (°) | C-C-N-N | Varies by conformer |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations are the standard method for computing these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: These are representative values. Specific data from computational studies on this molecule are not available in the reviewed literature.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govmdpi.com The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the hydrazine moiety. researchgate.net

Green regions represent neutral or near-zero potential.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, making it a valuable tool for understanding hydrogen bonding and other non-covalent interactions. nih.gov

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the specific molecular motion (e.g., stretching, bending) responsible for that vibration. Comparing the computed spectrum with an experimental one, such as the one available from the PubChem database nih.gov, helps in the definitive assignment of spectral bands.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical shifts can be compared with experimental data to confirm the molecular structure. While experimental data for related compounds exist, specific calculated NMR shifts for this compound are not readily found in the literature.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound (Note: The table structure is for illustration. Specific calculated data for this molecule are not available in the reviewed literature. Experimental data exists but is not included here.)

| Spectrum | Parameter | Predicted Value (GIAO-DFT) | Experimental Value |

| ¹H NMR | Chemical Shift δ (ppm) - Aromatic H | Varies by position | Varies by position |

| Chemical Shift δ (ppm) - NH/NH₂ | Varies by position | Varies by position | |

| ¹³C NMR | Chemical Shift δ (ppm) - C-Br | Varies by position | Varies by position |

| Chemical Shift δ (ppm) - C-N | Varies by position | Varies by position | |

| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | e.g., ~3300-3400 | e.g., ~3300-3400 |

| Vibrational Frequency (cm⁻¹) - C-N Stretch | e.g., ~1250-1350 | e.g., ~1250-1350 |

Molecules that exhibit a strong Nonlinear Optical (NLO) response are of significant interest for applications in optoelectronics and telecommunications. ajchem-a.comrsc.org The key parameter for second-order NLO activity is the first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property. unibo.it

For a molecule to have a non-zero β value, it must lack a center of inversion. The structure of this compound, with its asymmetrically substituted ring and hydrazine group, meets this requirement. Theoretical calculations, often using DFT or TD-DFT, can predict the magnitude of the first hyperpolarizability. These calculations are crucial for screening potential NLO materials before undertaking complex and costly synthesis and experimental characterization. ajchem-a.com While such calculations are theoretically feasible for this compound, specific studies reporting its NLO properties were not identified.

Electronic Structure Investigations

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical, non-interacting atoms.

The surface is typically colored to represent different properties. For instance, a d_norm surface uses a red-white-blue color scheme, where red indicates shorter intermolecular contacts (stronger interactions like hydrogen bonds), white represents contacts around the van der Waals radii, and blue signifies longer contacts.

For example, in a study of a brominated phenyl compound, (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing came from Br⋯H/H⋯Br (20.9%), C⋯H/H⋯C (15.2%), O⋯H/H⋯O (12.6%), and H⋯H (11.7%) contacts. In another case, involving 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, the analysis showed dominant contributions from H⋯H (46.0%), H⋯C/C⋯H (17.6%), and H⋯Br/Br⋯H (12.4%) interactions. These examples highlight how Hirshfeld analysis can elucidate the specific roles of different atoms in mediating crystal cohesion.

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Brominated Compounds

| Interaction Type | Contribution in (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene (%) | Contribution in 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine (%) | Contribution in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile (%) |

| H⋯H | 11.7 | 46.0 | 36.2 |

| Br⋯H/H⋯Br | 20.9 | 12.4 | 10.8 |

| C⋯H/H⋯C | 15.2 | 17.6 | 21.6 |

| O⋯H/H⋯O | 12.6 | 8.5 | - |

| N⋯H/H⋯N | 6.5 | - | 12.2 |

| C⋯C | 2.5 | 6.6 | - |

| Br⋯Br | 6.7 | - | - |

Note: This table is illustrative and shows data for related compounds, not this compound.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique that complements Hirshfeld surface analysis by visualizing non-covalent interactions (NCIs) in real space. The method is based on the electron density (ρ) and its first derivative, the reduced density gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified and visualized as isosurfaces.

The resulting 3D plot typically uses a color scale to differentiate the nature and strength of the interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, often found in sterically hindered regions or within rings.

This visualization provides a clear and intuitive picture of where and how molecules in a crystal are interacting. For instance, in a theoretical study of interactions between 3-nitro-1,2,4-triazol-5-one and 2,6-diamino-3,5-dinitropyrazine-1-oxide, RDG analysis was used to identify and analyze the types and distribution of intermolecular interactions. Similarly, multifaceted analyses of binary mixtures often employ RDG analysis to gain insights into intermolecular forces.

For a molecule like this compound, one would expect RDG analysis to reveal hydrogen bonding involving the hydrazine moiety (N-H···N or N-H···Br) and van der Waals interactions dominated by the bulky bromine atoms and the phenyl ring. The RDG isosurfaces would spatially map out these interactions, providing a more detailed understanding of the forces that dictate the crystal packing, which Hirshfeld analysis quantifies.

Advanced Analytical Techniques for Investigation of 2,4,6 Tribromophenyl Hydrazine Systems

Kinetic Studies of Reaction Rates and Mechanisms

Understanding the reaction kinetics of hydrazine (B178648) derivatives is fundamental for their application in various fields, including organic synthesis and as energetic materials. researchgate.netmdpi.com The gas-phase reactions of protonated hydrazine with carbonyl compounds have been studied, revealing that for most carbonyls, the rate coefficients for adduct formation are near the predicted maximum collisional rate coefficients. researchgate.netmst.edu However, the subsequent formation of a hydrazone can be the rate-limiting step at thermal energies. mst.edu

Kinetic investigations into hydrazine-based fuels often involve complex reaction networks. For instance, the decomposition of hydrazine is a key area of study, with models developed to simulate its behavior under various conditions. mdpi.com These studies often employ computational chemistry to analyze decomposition properties and construct detailed reaction mechanisms. researchgate.netmdpi.comdntb.gov.ua The reaction between gluconate and hydrazine to form a hydrazone bond has been shown to be a highly-exothermic two-step mechanism with low activation barriers in an aqueous medium. researchgate.net

Table 1: Reaction Rate Data for Hydrazine Reactions

| Reactants | Reaction Type | Rate Coefficient (k) | Conditions |

|---|---|---|---|

| Protonated Hydrazine + Most Carbonyls | Adduct Formation | ~10-9 cm3 molecule-1 s-1 | Gas-phase, ~300 K |

| Protonated Hydrazine + Formaldehyde (B43269) | Adduct Formation | ~2 x 10-11 cm3 molecule-1 s-1 | Gas-phase, ~300 K |

Chromatographic Separation and Coupled Techniques (e.g., GC-MS for Reaction Mixture Analysis)

Chromatographic techniques are indispensable for the separation and identification of components within a reaction mixture containing (2,4,6-Tribromophenyl)hydrazine and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing the products of reactions involving halogenated compounds. For example, GC-MS has been used to identify the pyrolysis products of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a flame retardant that can decompose to form 2,4,6-tribromophenol (B41969). researchgate.net The analysis revealed that at 340°C, the primary decomposition products are tribromophenol and vinyl tribromophenyl ether. researchgate.net

High-performance liquid chromatography (HPLC) is another crucial separation technique. A reverse-phase HPLC method has been described for the analysis of (2,4,6-trichlorophenyl)hydrazine, a structurally similar compound. sielc.com This method utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating the utility of HPLC for separating halogenated phenylhydrazines. sielc.com Furthermore, GC-MS methods have been developed for the trace-level detection of 2,4,6-tribromophenol and other haloanisoles and halophenols in various matrices. nih.gov These methods often employ sample preparation techniques like stir bar sorptive extraction (SBSE) to enhance sensitivity, with detection limits in the picogram to nanogram range. nih.gov In some GC-MS applications, 2,4,6-tribromophenol itself can be used as an internal standard for the quantification of other analytes. researchgate.net

Table 2: GC-MS and HPLC Methods for Halogenated Phenyl Compounds

| Technique | Analyte | Key Parameters | Detection Limit |

|---|---|---|---|

| GC-MS | 2,4,6-Tribromophenol (from pyrolysis) | Pyrolysis at 340°C | Not specified |

| HPLC | (2,4,6-Trichlorophenyl)hydrazine | Reverse-phase C18 column, MeCN/H2O/Acid mobile phase | Not specified |

| GC-MS/MS with SBSE | 2,4,6-Tribromophenol | Component-specific MRM transitions | 1-100 pg/tablet (solid); 0.04-4 ng/L (liquid) |

Electrochemical Characterization in Redox Processes

The electrochemical properties of hydrazine and its derivatives are of significant interest, particularly in the context of fuel cells. Hydrazine is a promising fuel due to its high theoretical open-circuit potential and the fact that its oxidation ideally produces only nitrogen gas and water. jecst.org The electrochemical oxidation of hydrazine has been investigated in various fuel cell configurations. jecst.org

In membraneless fuel cells, the performance is highly dependent on the pH of the anode and cathode compartments. jecst.org For instance, a cell with an alkaline anode and an acidic cathode can achieve a high theoretical open-circuit potential of 2.95 V, although the measured potential is lower due to overpotentials. jecst.org The concentration of both the fuel (hydrazine) and the oxidant affects the power density of the fuel cell. jecst.org Studies have shown that increasing the hydrazine concentration can sometimes lead to a decrease in fuel cell performance due to factors like fuel crossover and increased resistance. jecst.org

Table 3: Performance of a Membraneless Hydrazine Fuel Cell

| Configuration | Theoretical OCP (V) | Measured OCP (V) | Maximum Power Density (mW cm-2) |

|---|---|---|---|

| Alkaline Anode, Acidic Cathode | 2.95 | 1.72 | 27.2 |

Emerging Research Avenues and Future Directions for 2,4,6 Tribromophenyl Hydrazine

Development of Novel and Sustainable Synthetic Protocols

The efficient and environmentally benign synthesis of (2,4,6-Tribromophenyl)hydrazine is paramount for unlocking its full potential. Traditional methods for synthesizing substituted phenylhydrazines often rely on harsh reagents and produce significant waste. google.com Future research is poised to focus on developing greener and more sustainable protocols.

One promising avenue is the adaptation of copper-catalyzed cross-coupling reactions . Recent studies have demonstrated the effective synthesis of aryl hydrazines by coupling aryl halides with hydrazine (B178648) in greener solvents like polyethylene (B3416737) glycol (PEG-400). researchgate.netdocumentsdelivered.com This approach could be tailored for the synthesis of this compound from 1,3,5-tribromobenzene (B165230) or a related halogenated precursor. The development of a robust copper-catalyzed system would offer a more sustainable alternative to classical methods that often involve tin-based reducing agents. google.com

Furthermore, photochemical methods present an intriguing, transition-metal-free alternative. Photo-induced, phenylhydrazine-promoted dehalogenation of aryl halides has been reported, showcasing the potential of light-mediated radical reactions. mdpi.com Investigating a reverse strategy, where a tribrominated aromatic precursor is coupled with a hydrazine source under photochemical conditions, could lead to a novel and clean synthetic route.

A potential synthetic pathway, analogous to the preparation of 2,4,6-trichlorophenylhydrazine, involves a multi-step sequence starting from 2,4,6-tribromoaniline (B120722). bldpharm.comgoogle.com This would typically involve diazotization of the aniline (B41778) followed by reduction. google.com However, modernizing this classical approach with more sustainable reducing agents and optimized reaction conditions will be a key research focus.

Table 1: Potential Sustainable Synthetic Routes to this compound

| Method | Proposed Reactants | Potential Advantages |

| Copper-Catalyzed Cross-Coupling | 1,3,5-Tribromobenzene, Hydrazine Hydrate | Use of a less toxic catalyst, potential for recyclable solvents (e.g., PEG-400). researchgate.netdocumentsdelivered.com |

| Photochemical Synthesis | Tribrominated Aromatic Precursor, Hydrazine Source | Transition-metal-free, mild reaction conditions. mdpi.com |

| Modified Classical Route | 2,4,6-Tribromoaniline, "Green" Reducing Agent | Avoidance of heavy metal reductants like stannous chloride. google.com |

Exploration of Undiscovered Reaction Pathways and Synthetic Utility

The true value of this compound lies in its potential as a versatile building block in organic synthesis. The interplay between the nucleophilic hydrazine group and the electronically and sterically defined tribromophenyl ring opens doors to a variety of chemical transformations.

A significant area of future exploration is its use in the synthesis of novel heterocyclic compounds . Phenylhydrazines are renowned precursors for the Fischer indole (B1671886) synthesis, a cornerstone reaction in medicinal and materials chemistry. wikipedia.orgstackexchange.com The reaction of this compound with various ketones and aldehydes could lead to a new class of polybrominated indoles, which are of interest for their potential biological activities and as monomers for functional polymers. Similarly, its reaction with β-dicarbonyl compounds could provide access to highly substituted pyrazoles, another important heterocyclic scaffold. researchgate.net

Moreover, arylhydrazines have been identified as effective arylating agents in cross-coupling reactions . nih.gov The C-N bond of the hydrazine can be cleaved under oxidative conditions, generating an aryl radical that can participate in C-C and C-heteroatom bond formation. nih.govresearchgate.net This positions this compound as a potential tribromophenylating agent, offering an alternative to traditional organometallic reagents. The generation of a tribromophenyl radical from this precursor could be particularly useful in late-stage functionalization of complex molecules.

Integration within Advanced Materials Science through Chemical Transformation (excluding material performance)

The heavily brominated nature of this compound makes it an attractive precursor for the development of advanced materials, particularly in the realm of fire retardants and high-performance polymers.

One avenue of research is its use as a key building block for novel benzoxazine (B1645224) monomers . Benzoxazines are a class of thermosetting resins known for their excellent thermal stability and mechanical properties. Research has already shown that 2,4,6-tribromoaniline can be used to synthesize brominated benzoxazine monomers. researchgate.net By analogy, this compound could be reacted with phenols and formaldehyde (B43269) to create a new family of hydrazine-linked, brominated benzoxazine monomers. The resulting polymers would be expected to possess a high char yield upon combustion due to the presence of both bromine and nitrogen, key elements in fire retardancy.

Another potential application lies in the synthesis of functional triazine derivatives . The reaction of cyanuric chloride with 2,4,6-tribromophenol (B41969) is a known route to tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine, a commercial flame retardant. google.com this compound could potentially be used in a similar fashion, reacting with cyanuric chloride to produce novel triazine-hydrazine hybrid structures. These molecules could serve as multifunctional additives or as monomers for polymerization.

Synergistic Applications with Contemporary Catalysis Paradigms

The unique electronic properties of this compound suggest its potential for synergistic interactions with modern catalytic systems, particularly in the field of photoredox catalysis.

Arylhydrazines have been shown to participate in photoinduced chemical transformations , acting as precursors for aryl radicals under visible light irradiation. bohrium.com The tribromophenyl group in this compound would significantly influence the redox properties and reactivity of the generated radical. This could be harnessed in a variety of photocatalytic reactions, such as the hydroalkylation of alkenes or the functionalization of C-H bonds. nih.gov The presence of three bromine atoms also opens the possibility for sequential, site-selective cross-coupling reactions under photocatalytic conditions. researchgate.netthieme-connect.de

Furthermore, the interaction of phenylhydrazines with heme-containing enzymes like catalase has been documented, leading to the formation of stable aryl-iron heme complexes. nih.gov Investigating the interaction of this compound with biocatalysts could reveal novel bio-orthogonal reactions or lead to the development of specific enzyme inhibitors. The steric bulk and electronic nature of the tribromophenyl group would likely lead to unique binding and reactivity profiles compared to unsubstituted phenylhydrazine (B124118).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,4,6-Tribromophenyl)hydrazine, and how can reaction yields be improved?

- Methodological Answer : A key synthesis involves reacting 2,4,6-tribromoaniline with hydrazine under optimized conditions (e.g., solvent choice, temperature control). reports a 50% yield improvement by refining stoichiometry and reaction time. For instance, substituting traditional solvents with polar aprotic solvents (e.g., DMF) or using controlled dropwise addition of reagents can minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR spectra to confirm hydrazine proton signals (~5-6 ppm) and aromatic bromine substitution patterns.

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. GC-MS can identify volatile byproducts.

- Elemental Analysis : Verify Br content (theoretical ~63%) to assess stoichiometric accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N or Ar) at 2–8°C. Periodically check for decomposition via TLC (silica gel, ethyl acetate/hexane eluent). Hydrazine derivatives are prone to oxidation; adding stabilizing agents like ascorbic acid (1% w/w) can extend shelf life .

Advanced Research Questions

Q. How does the 2,4,6-tribromophenyl group influence the reactivity of hydrazine in N-heterocyclic carbene (NHC) precursor synthesis?

- Methodological Answer : The electron-withdrawing bromine substituents enhance electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attack in NHC formation. highlights challenges in coupling 2,4,6-tribromophenyl hydrazine with pyrrolidinones, where steric hindrance from bromines reduces yields. Mitigate this by using bulky bases (e.g., DBU) to deprotonate intermediates and stabilize transition states .

Q. What mechanistic insights explain the antibacterial activity of carbamate derivatives containing the 2,4,6-tribromophenyl group?

- Methodological Answer : The bromine atoms increase lipophilicity, enhancing membrane penetration in Gram-negative bacteria (e.g., E. coli). shows that carbamates with this group exhibit MIC values as low as 8.96 µM against S. typhi. Structure-activity relationship (SAR) studies suggest the tribromophenyl moiety disrupts bacterial efflux pumps, potentiating activity. Validate via molecular docking with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from trace metal impurities or moisture. Reproduce protocols with rigorous drying of solvents (e.g., molecular sieves) and glassware. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation. For example, ’s 50% yield improvement was achieved by excluding atmospheric oxygen via Schlenk techniques .

Q. What strategies improve the regioselectivity of this compound in multi-step organic syntheses?

- Methodological Answer : Employ directing groups or transient protection:

- Protection : Temporarily block reactive NH sites with Boc groups during coupling reactions.

- Metal Catalysis : Use Pd-catalyzed cross-coupling to direct functionalization to specific positions.

- Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., Fukui indices for electrophilic attack) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。